molecular formula C19H25N5O3 B2789842 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide CAS No. 946372-54-9

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

Katalognummer B2789842
CAS-Nummer: 946372-54-9
Molekulargewicht: 371.441
InChI-Schlüssel: UAQNMOLHHVCWPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide, commonly known as EPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM is a piperazine derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties.

Wirkmechanismus

The exact mechanism of action of EPM is not fully understood. However, it has been proposed that EPM exerts its anti-inflammatory, anti-tumor, and neuroprotective effects by modulating various signaling pathways. EPM has been shown to inhibit the nuclear factor-κB (NF-κB) pathway, which is a key regulator of inflammation and tumor growth. EPM also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell survival. Furthermore, EPM has been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects
EPM has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that EPM inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated macrophages. EPM also induces apoptosis in cancer cells and inhibits tumor growth in animal models. In addition, EPM has been found to reduce oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

EPM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. EPM is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, EPM also has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous-based assays. In addition, EPM has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Zukünftige Richtungen

There are several future directions for the research on EPM. One potential application of EPM is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. EPM may also have potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, EPM may have potential as an anti-tumor agent for the treatment of various cancers. Future research should focus on elucidating the mechanism of action of EPM and its pharmacokinetic properties in vivo. In addition, further studies are needed to explore the potential therapeutic applications of EPM in various diseases.
Conclusion
EPM is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM exhibits anti-inflammatory, anti-tumor, and neuroprotective properties and has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of EPM involves the reaction of 6-ethoxy-2-methyl-4-pyrimidinamine with 4-methoxyphenylpiperazine-1-carboxylic acid in the presence of a coupling agent. EPM has several advantages for lab experiments, but also has some limitations. Future research should focus on elucidating the mechanism of action of EPM and its pharmacokinetic properties in vivo, and exploring its potential therapeutic applications in various diseases.

Synthesemethoden

The synthesis of EPM involves the reaction of 6-ethoxy-2-methyl-4-pyrimidinamine with 4-methoxyphenylpiperazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. After completion of the reaction, the product is purified by column chromatography or recrystallization to obtain pure EPM.

Wissenschaftliche Forschungsanwendungen

EPM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. EPM has also been found to possess anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. In addition, EPM has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Eigenschaften

IUPAC Name

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-4-27-18-13-17(20-14(2)21-18)23-9-11-24(12-10-23)19(25)22-15-5-7-16(26-3)8-6-15/h5-8,13H,4,9-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQNMOLHHVCWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.